![molecular formula C15H12N2O B2933834 N-Hydroxyphenanthrene-9-carboximidamide CAS No. 885966-97-2](/img/structure/B2933834.png)
N-Hydroxyphenanthrene-9-carboximidamide
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Overview
Description
“N-Hydroxyphenanthrene-9-carboximidamide” is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It is a derivative of 9-Hydroxyphenanthrene, which is an important derivative of phenanthrene used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of “N-Hydroxyphenanthrene-9-carboximidamide” and its derivatives is a challenging process due to the lack of strategies for regioselective functionalization, especially on C1–C8 sites . Phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar, can be used for large-scale preparation of 9-hydroxyphenanthrene .Scientific Research Applications
Environmental Remediation
Phenanthrene derivatives are known for their role in the degradation of polycyclic aromatic hydrocarbons (PAHs) in aquatic environments. “Phenanthrene-9-carboxamidoxime” could potentially be used in microbial fuel cells to enhance the degradation process .
Surfactant Research
The compound may be involved in studies related to the solubilization capabilities of surfactants, particularly in enhancing the aqueous solubility of PAHs like phenanthrene .
Organic Synthesis
There could be applications in the synthesis of ketal structures or fluorenone derivatives through the oxidation of phenanthrenol-related compounds .
Regioselective Functionalization
The compound might be used in research focusing on the regioselective functionalization of phenanthrenol and its ether derivatives, which is crucial for promoting the application of phenanthrene in various fields .
Future Directions
The future research direction of 9-hydroxyphenanthrene, a derivative of “N-Hydroxyphenanthrene-9-carboximidamide”, involves the development of methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This could potentially expand its applications in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Phenanthrene-9-carboxamidoxime, also known as N-Hydroxyphenanthrene-9-carboximidamide or MFCD28166167, is a complex compound with a variety of potential targets. One of the primary targets of phenanthrene and its derivatives is DNA . Due to its planar structure, phenanthrene and its derivatives can intercalate between the DNA base pairs and inhibit the enzymes involved in the synthesis of DNA .
Mode of Action
The compound interacts with its targets primarily through intercalation . This process involves the insertion of phenanthrene-9-carboxamidoxime molecules between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the enzymes that are involved in DNA synthesis .
Result of Action
The molecular and cellular effects of Phenanthrene-9-carboxamidoxime’s action are diverse. In zebrafish cardiomyocytes, phenanthrene exposure resulted in a significant shortening of action potential duration . This could potentially reduce refractoriness and increase susceptibility to certain arrhythmia triggers, such as premature ventricular contractions .
properties
IUPAC Name |
N'-hydroxyphenanthrene-9-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHLPYXRSPWJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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